N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
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Overview
Description
N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide is a compound of significant interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a chloro-substituted hydroxyphenyl group, a tetrazolyl group, and an acetohydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide typically involves a multi-step process. One common method includes the condensation of 5-chloro-2-hydroxybenzaldehyde with 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide in the presence of a suitable catalyst, such as glacial acetic acid, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The chloro group in the hydroxyphenyl moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or ethanol, often with heating.
Major Products Formed
Oxidation: Quinones, oxidized phenolic derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted hydroxyphenyl derivatives.
Scientific Research Applications
N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide moiety can form hydrogen bonds and coordinate with metal ions, influencing enzymatic activity and cellular processes. Additionally, the tetrazolyl group may interact with biological macromolecules, modulating their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)acetamide: Shares the chloro-hydroxyphenyl moiety but lacks the tetrazolyl and acetohydrazide groups.
(E)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-4-hydroxybenzohydrazide: Contains a similar hydrazide structure but with different substituents.
(E)-5-chloro-2-hydroxy-N′-(2-hydroxy-4-methoxybenzylidene)benzohydrazide: Features a similar hydrazide core with additional hydroxy and methoxy groups.
Uniqueness
N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide is unique due to the presence of both the tetrazolyl and acetohydrazide moieties, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H13ClN6O2 |
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Molecular Weight |
356.76 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C16H13ClN6O2/c17-13-6-7-14(24)12(8-13)9-18-19-15(25)10-23-21-16(20-22-23)11-4-2-1-3-5-11/h1-9,24H,10H2,(H,19,25)/b18-9+ |
InChI Key |
KUDDLSDGZPUXPN-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=C(C=CC(=C3)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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